molecular formula C11H9N3O2 B12081660 6-(1H-Pyrazol-3-yl)-4H-benzo[1,4]oxazin-3-one

6-(1H-Pyrazol-3-yl)-4H-benzo[1,4]oxazin-3-one

Cat. No.: B12081660
M. Wt: 215.21 g/mol
InChI Key: YISSJSZHERSKRB-UHFFFAOYSA-N
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Description

6-(1H-Pyrazol-3-yl)-4H-1,4-benzoxazin-3-one is a heterocyclic compound that features a pyrazole ring fused to a benzoxazine structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The unique structural features of this compound, such as the presence of nitrogen atoms in the pyrazole ring, contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1H-Pyrazol-3-yl)-4H-1,4-benzoxazin-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-aminopyrazole with 2-hydroxybenzaldehyde in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to facilitate the cyclization process .

Industrial Production Methods

For industrial-scale production, the synthesis of 6-(1H-Pyrazol-3-yl)-4H-1,4-benzoxazin-3-one can be optimized by using continuous flow reactors. This approach allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can further enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-(1H-Pyrazol-3-yl)-4H-1,4-benzoxazin-3-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-(1H-Pyrazol-3-yl)-4H-1,4-benzoxazin-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. Additionally, the presence of the pyrazole ring allows for hydrogen bonding and π-π interactions with target proteins, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrazol-3-yl-benzoxazine: Similar structure but lacks the 4H-1,4-benzoxazin-3-one moiety.

    4H-1,4-Benzoxazin-3-one derivatives: Compounds with variations in the substituents on the benzoxazine ring.

Uniqueness

6-(1H-Pyrazol-3-yl)-4H-1,4-benzoxazin-3-one is unique due to the combination of the pyrazole and benzoxazine rings, which imparts distinct chemical and biological properties. This dual-ring structure enhances its reactivity and potential for diverse applications compared to other similar compounds .

Properties

Molecular Formula

C11H9N3O2

Molecular Weight

215.21 g/mol

IUPAC Name

6-(1H-pyrazol-5-yl)-4H-1,4-benzoxazin-3-one

InChI

InChI=1S/C11H9N3O2/c15-11-6-16-10-2-1-7(5-9(10)13-11)8-3-4-12-14-8/h1-5H,6H2,(H,12,14)(H,13,15)

InChI Key

YISSJSZHERSKRB-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC2=C(O1)C=CC(=C2)C3=CC=NN3

Origin of Product

United States

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